1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane 1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17527621
InChI: InChI=1S/C13H26N2/c1-12(2)4-11-15-10-3-5-13(15)6-8-14-9-7-13/h12,14H,3-11H2,1-2H3
SMILES:
Molecular Formula: C13H26N2
Molecular Weight: 210.36 g/mol

1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane

CAS No.:

Cat. No.: VC17527621

Molecular Formula: C13H26N2

Molecular Weight: 210.36 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane -

Specification

Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
IUPAC Name 1-(3-methylbutyl)-1,8-diazaspiro[4.5]decane
Standard InChI InChI=1S/C13H26N2/c1-12(2)4-11-15-10-3-5-13(15)6-8-14-9-7-13/h12,14H,3-11H2,1-2H3
Standard InChI Key LVZATOYBFSDVFP-UHFFFAOYSA-N
Canonical SMILES CC(C)CCN1CCCC12CCNCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane features a spirocyclic core comprising two fused rings: a five-membered ring containing one sulfur atom and a six-membered ring with two nitrogen atoms. The 3-methylbutyl substituent (-CH2CH(CH3)2\text{-CH}_2\text{CH}(\text{CH}_3)_2) is attached to the nitrogen atom at position 1 of the spiro system, conferring steric bulk and influencing the compound’s conformational flexibility.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Number2090509-56-9
Molecular FormulaC13H26N2\text{C}_{13}\text{H}_{26}\text{N}_2
Molecular Weight210.36 g/mol
IUPAC Name1-(3-methylbutyl)-1,8-diazaspiro[4.5]decane
SMILESCC(C)CCN1CCCC12CCNCC2
InChIKeyLVZATOYBFSDVFP-UHFFFAOYSA-N

The compound’s three-dimensional structure is stabilized by intramolecular hydrogen bonding between the nitrogen atoms and van der Waals interactions within the spirocyclic system, as inferred from analogous diazaspiro compounds .

Nomenclature and Stereochemistry

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols for synthesizing 1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane are proprietary, analogous diazaspiro compounds are typically synthesized via cyclization reactions. A plausible route involves:

  • Formation of the Spiro Core: Cyclohexanone derivatives undergo condensation with nitriles or amines under acidic conditions to form the spirocyclic backbone.

  • Alkylation: Introduction of the 3-methylbutyl group via nucleophilic substitution or reductive amination, using reagents such as 3-methylbutyl bromide .

Table 2: Key Reaction Parameters for Spirocyclic Synthesis

ParameterTypical Conditions
SolventTetrahydrofuran (THF) or DMF
Temperature80–120°C
Catalystp-Toluenesulfonic acid (PTSA)
Reaction Time12–48 hours

Yield Optimization

Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.

  • Catalyst Loading: Incremental increases in PTSA concentration (up to 10 mol%) improve cyclization efficiency without side-product formation.

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR: Peaks at δ 1.0–1.2 ppm (methyl groups), δ 2.5–3.0 ppm (methylene protons adjacent to nitrogen), and δ 3.2–3.6 ppm (spirocyclic CH2_2 groups).

  • 13C^{13}\text{C} NMR: Signals at 22.1 ppm (quaternary carbons in the spiro core) and 45.8 ppm (N-bound methylene carbons) .

Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z=210.36m/z = 210.36, consistent with the molecular weight.

Chromatographic Methods

Reverse-phase HPLC using a C18 column and acetonitrile/water mobile phase (70:30 v/v) achieves baseline separation, with a retention time of 8.2 minutes.

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